

Acknowledgment of Compound Identification

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Compound of Interest		
Compound Name:	SCH 486757	
Cat. No.:	B1681544	Get Quote

Initial analysis of the topic "Biological activity of **SCH 486757**" in the context of cholesterol absorption and the Niemann-Pick C1-Like 1 (NPC1L1) protein indicates a likely compound misidentification. The compound **SCH 486757** is a selective nociceptin/orphanin FQ peptide (NOP) receptor agonist that has been evaluated for its antitussive (cough-suppressing) properties.[1][2][3][4]

The mechanism of action described in the core requirements—inhibition of cholesterol absorption via the NPC1L1 protein—corresponds to the drug ezetimibe, which was developed by Schering-Plough under the designation SCH 58235. Ezetimibe is a well-established cholesterol absorption inhibitor that directly targets NPC1L1.[5][6][7][8]

Therefore, this technical guide will focus on the biological activity of ezetimibe, as it aligns with the specified core requirements related to cholesterol metabolism and the NPC1L1 signaling pathway.

An In-Depth Technical Guide on the Biological Activity of Ezetimibe (SCH 58235) Audience: Researchers, scientists, and drug development professionals. Executive Summary

Ezetimibe is a first-in-class lipid-lowering agent that inhibits the absorption of dietary and biliary cholesterol from the small intestine without affecting the absorption of fat-soluble vitamins or



triglycerides.[9] Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal sterol uptake.[5][6][8] By binding to NPC1L1, ezetimibe blocks the internalization of cholesterol, leading to a reduction in cholesterol delivery to the liver, upregulation of hepatic LDL receptors, and a subsequent decrease in circulating LDL cholesterol levels.[9][10][11] This guide provides a comprehensive overview of the biological activity of ezetimibe, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

Ezetimibe's mechanism of action is centered on its high-affinity binding to the NPC1L1 protein, which is densely expressed on the apical membrane of enterocytes in the proximal jejunum and also found on the canalicular membrane of hepatocytes in humans.[7][12]

The process of cholesterol absorption and ezetimibe's intervention can be summarized in the following steps:

- Micelle Formation: Dietary and biliary cholesterol are emulsified by bile salts in the intestinal lumen to form micelles.[13][14]
- Cholesterol Uptake: The NPC1L1 protein on the brush border of enterocytes binds to cholesterol presented by the micelles.[15]
- Endocytosis: Ezetimibe is believed to inhibit the interaction between the NPC1L1-cholesterol complex and the clathrin/AP2 endocytic machinery.[12][15] This prevents the internalization of NPC1L1 and the absorbed cholesterol into the enterocyte.
- Reduced Cholesterol Delivery: By blocking this uptake, ezetimibe reduces the amount of cholesterol incorporated into chylomicrons, which are lipoprotein particles that transport lipids from the intestines to the liver and other parts of the body.[9][13]
- Hepatic Response: The resulting depletion of cholesterol in the liver leads to a compensatory upregulation of LDL receptors on hepatocytes. This increases the clearance of LDL cholesterol from the bloodstream.[9][11]

Recent cryo-electron microscopy studies have further elucidated this mechanism, revealing that ezetimibe binding induces a closed conformational state in NPC1L1, which occludes a



tunnel necessary for cholesterol transport into the cell membrane.[12]

Quantitative Pharmacological Data

The biological activity of ezetimibe and its active glucuronide metabolite has been quantified through various in vitro and in vivo studies.

Table 1: Binding Affinity of Ezetimibe Glucuronide for

NPC1L1

Species	KD (nM)	Experimental System
Human	220	Recombinant NPC1L1 expressed in HEK 293 cells
Rhesus Monkey	40	Recombinant NPC1L1 expressed in HEK 293 cells
Rat	540	Recombinant NPC1L1 expressed in HEK 293 cells
Mouse	12,000	Recombinant NPC1L1 expressed in HEK 293 cells

Data sourced from Garcia-Calvo et al. (2005) as cited in PNAS.[6]

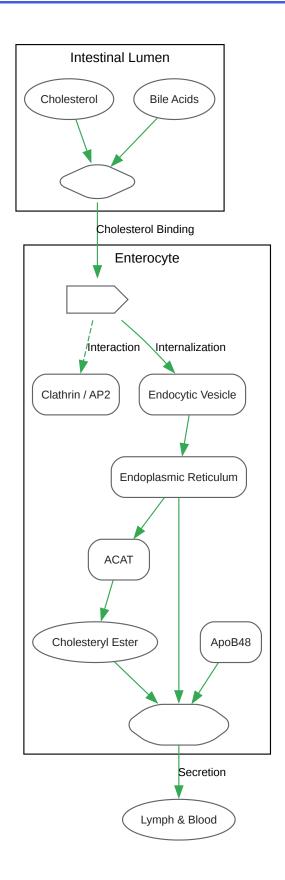
Table 2: Clinical Efficacy of Ezetimibe (10 mg/day)



Parameter	Percent Change from Baseline	Notes
LDL Cholesterol	-15% to -20%	As monotherapy.[6][15]
Intestinal Cholesterol Absorption	-54%	Direct measurement of cholesterol absorption inhibition.[15]
Plasma Sitosterol	> -80%	In mice, indicating inhibition of plant sterol absorption.[16]
Plasma Campesterol	> -80%	In mice, indicating inhibition of plant sterol absorption.[16]

Signaling and Transport Pathways Diagram 1: Cholesterol Absorption Pathway in an Intestinal Enterocyte



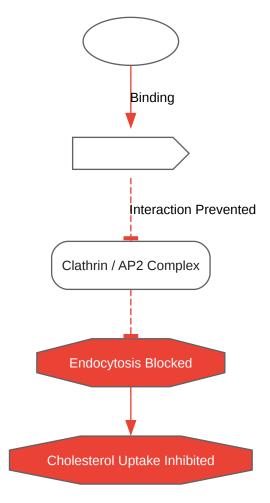


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Caption: Cholesterol uptake is mediated by NPC1L1 and clathrin-dependent endocytosis.



Diagram 2: Mechanism of Ezetimibe Inhibition



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Caption: Ezetimibe binds to NPC1L1, preventing endocytosis and cholesterol absorption.

Experimental Protocols

Protocol: Radioligand Binding Assay for Ezetimibe and NPC1L1

This protocol is a representative method based on descriptions of binding assays developed to establish NPC1L1 as the direct target of ezetimibe.[6][16]

Objective: To determine the binding affinity (KD) of radiolabeled ezetimibe glucuronide to membranes prepared from cells expressing recombinant NPC1L1.



Materials:

- HEK 293 cells stably expressing human NPC1L1.
- Cell culture reagents (DMEM, FBS, etc.).
- Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
- Radioligand: [3H]-ezetimibe glucuronide.
- Unlabeled ezetimibe glucuronide (for competition).
- Binding buffer (e.g., PBS or Tris-based buffer).
- Glass fiber filters.
- · Scintillation cocktail and counter.

Methodology:

- Cell Culture and Membrane Preparation:
 - Culture HEK 293-NPC1L1 cells to confluency.
 - Harvest cells and homogenize in ice-cold membrane preparation buffer using a Dounce homogenizer.
 - Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.
 - Resuspend the membrane pellet in binding buffer and determine the protein concentration using a standard assay (e.g., BCA).
- Binding Assay:
 - Set up assay tubes containing a fixed amount of membrane protein (e.g., 50 μg).



- For total binding, add a fixed concentration of [3H]-ezetimibe glucuronide.
- For non-specific binding, add the same concentration of [3H]-ezetimibe glucuronide plus a large excess of unlabeled ezetimibe glucuronide (e.g., 10 μM).
- For saturation binding, set up a series of tubes with increasing concentrations of [3H]ezetimibe glucuronide.
- Incubate all tubes at a specified temperature (e.g., 37°C) for a set time (e.g., 4 hours) to reach equilibrium.
- Separation and Counting:
 - Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
 - Quickly wash the filters with ice-cold binding buffer to remove unbound radioactivity.
 - Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting non-specific binding from total binding.
 - For saturation experiments, plot specific binding against the concentration of the radioligand.
 - Analyze the data using non-linear regression (e.g., one-site binding model) to determine the KD (dissociation constant) and Bmax (maximum number of binding sites).

Protocol: In Vitro Cholesterol Uptake Assay

This protocol describes a general method to measure the effect of ezetimibe on cholesterol uptake in cells expressing NPC1L1.

Objective: To quantify the inhibition of cholesterol uptake by ezetimibe in an in vitro cell-based model.



Materials:

- Cells expressing NPC1L1 (e.g., Caco-2 cells or HEK 293-NPC1L1 cells).
- Cell culture plates (e.g., 24-well plates).
- [14C]-Cholesterol or other labeled cholesterol.
- Taurocholate and oleic acid (for micelle preparation).
- Ezetimibe stock solution (in DMSO).
- · Cell lysis buffer.
- Scintillation cocktail and counter.

Methodology:

- · Cell Seeding:
 - Seed cells in 24-well plates and grow until they form a confluent monolayer.
- · Preparation of Micelles:
 - Prepare micellar solutions containing [14C]-cholesterol, taurocholate, and oleic acid in a serum-free cell culture medium.
- Treatment:
 - Wash the cell monolayers with a serum-free medium.
 - Pre-incubate the cells with varying concentrations of ezetimibe (or vehicle control, e.g., DMSO) for a specified time (e.g., 30-60 minutes).
- Cholesterol Uptake:
 - Remove the pre-incubation medium and add the [14C]-cholesterol-containing micellar solution to each well.



- Incubate for a defined period (e.g., 2-4 hours) at 37°C to allow for cholesterol uptake.
- Cell Lysis and Measurement:
 - Remove the micellar solution and wash the cells extensively with ice-cold PBS to stop the uptake and remove extracellular radioactivity.
 - Lyse the cells in each well using a suitable lysis buffer.
 - Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity.
 - In parallel wells, determine the total protein content to normalize the data.
- Data Analysis:
 - Calculate the rate of cholesterol uptake (e.g., in pmol cholesterol/mg protein/hour).
 - Plot the percentage inhibition of cholesterol uptake against the concentration of ezetimibe.
 - Determine the IC₅₀ value (the concentration of ezetimibe that causes 50% inhibition of cholesterol uptake) using non-linear regression analysis.

Conclusion

Ezetimibe represents a targeted therapeutic approach to hypercholesterolemia, acting via a distinct mechanism that is complementary to statins. Its specific inhibition of the NPC1L1 protein effectively reduces the absorption of intestinal cholesterol, thereby lowering plasma LDL-C levels. The quantitative data from binding and efficacy studies, combined with a detailed understanding of its role in the cholesterol transport pathway, solidify its importance in lipid management. The experimental protocols outlined provide a foundation for further research into NPC1L1 biology and the development of novel cholesterol absorption inhibitors.

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